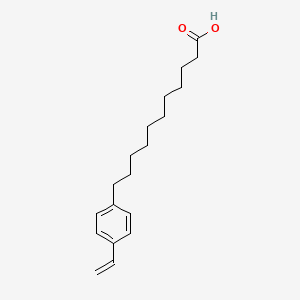
Med-fgal-gal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Med-fgal-gal is a synthetic compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is a derivative of galactose, a simple sugar, and is often used in various biochemical assays and research studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Med-fgal-gal typically involves the modification of galactose through a series of chemical reactions. One common method includes the use of specific enzymes or chemical catalysts to introduce functional groups into the galactose molecule. The reaction conditions often require controlled temperatures and pH levels to ensure the desired modifications are achieved.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using bioreactors and advanced purification techniques. The process involves the fermentation of microorganisms that produce the necessary enzymes for the synthesis. The product is then extracted and purified using chromatography and other separation methods to achieve high purity levels.
化学反応の分析
Types of Reactions
Med-fgal-gal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of aldehydes or ketones.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reaction typically occurs under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used, often in anhydrous solvents.
Substitution: Halogens or other nucleophiles are used, with reactions occurring under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield galactonic acid, while reduction could produce galactitol.
科学的研究の応用
Med-fgal-gal has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study the activity of galactosidases.
Biology: Researchers use it to investigate cellular processes involving galactose metabolism.
Industry: this compound is used in the production of bio-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of Med-fgal-gal involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for galactosidases, which catalyze the hydrolysis of the compound, releasing galactose and other products. This interaction is crucial for studying the metabolic pathways and the role of galactose in various biological processes.
類似化合物との比較
Similar Compounds
Galactose: The parent compound of Med-fgal-gal, used in various metabolic studies.
Galactitol: A reduction product of galactose, used in studies of galactose metabolism disorders.
Galactonic Acid: An oxidation product of galactose, used in biochemical assays.
Uniqueness
This compound is unique due to its specific modifications, which make it a valuable tool in studying galactose metabolism and related processes. Its ability to act as a substrate for various enzymes allows researchers to investigate the detailed mechanisms of galactose utilization and its impact on cellular functions.
特性
CAS番号 |
93426-89-2 |
|---|---|
分子式 |
C13H23FO10 |
分子量 |
358.31 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H23FO10/c1-21-12-11(20)10(19)8(17)5(24-12)3-22-13-9(18)6(14)7(16)4(2-15)23-13/h4-13,15-20H,2-3H2,1H3/t4-,5-,6+,7+,8+,9-,10+,11-,12-,13-/m1/s1 |
InChIキー |
NJFLCQBZFZJEIT-BHMAHVOGSA-N |
異性体SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)F)O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)F)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


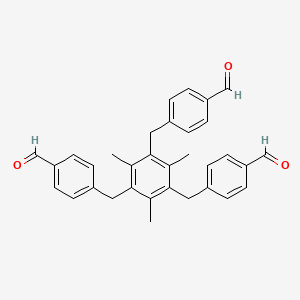

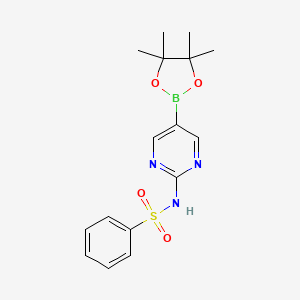
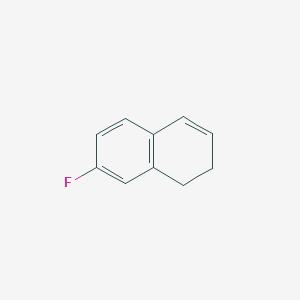

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)
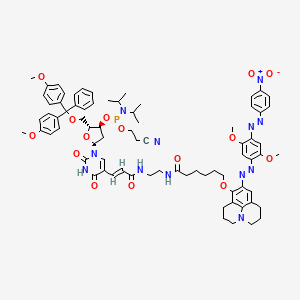

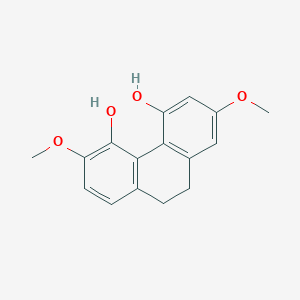
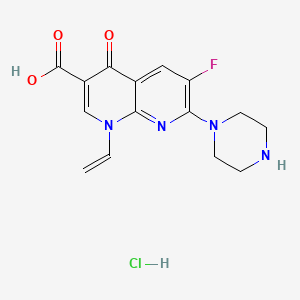
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
